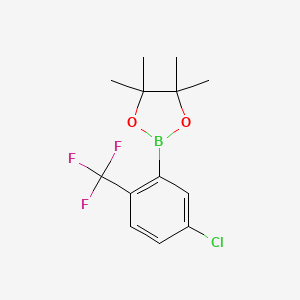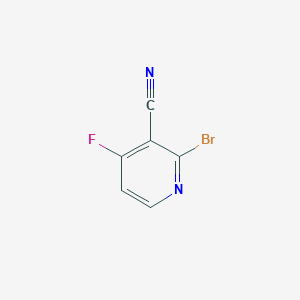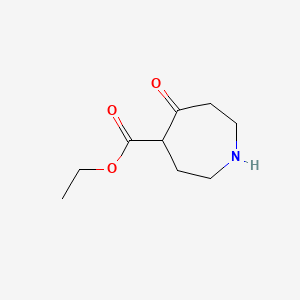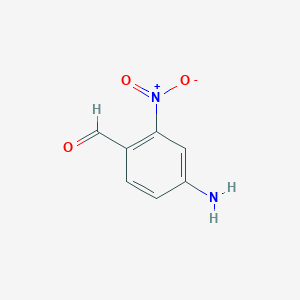
5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable boronic esters.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis typically starts with the reaction of 5-chloro-2-(trifluoromethyl)benzene with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.
Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions to form the pinacol ester.
Industrial Production Methods:
Batch Process: The compound is synthesized in a batch reactor, where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives or reduction to form boronic acids.
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like toluene or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Phenolic Derivatives: Resulting from oxidation.
Boronic Acids: Resulting from reduction.
科学的研究の応用
Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It is employed in the study of enzyme inhibitors and the development of new drugs. Medicine: It is used in the synthesis of drug candidates for various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through its ability to form stable boronic esters, which are essential intermediates in cross-coupling reactions. The boronic acid moiety reacts with organohalides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.
類似化合物との比較
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated compound used in cross-coupling reactions.
2-Chloro-5-(trifluoromethyl)benzene: A precursor in the synthesis of boronic acids.
Uniqueness: 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its combination of a trifluoromethyl group and a boronic acid moiety, which enhances its reactivity and stability compared to similar compounds.
特性
IUPAC Name |
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHSWGHVEFVMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053799.png)






![5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8053874.png)
![Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8053881.png)




